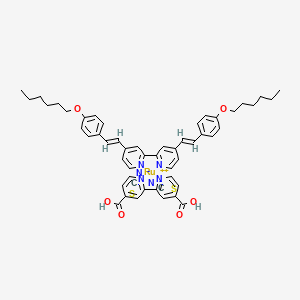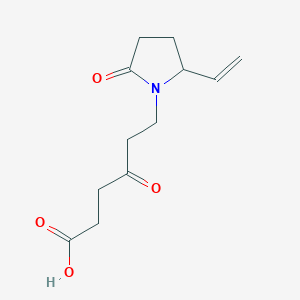
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves the use of Ethyl Succinoyl Chloride as a starting material. The synthetic route typically includes the following steps:
Reaction with Ethyl Succinoyl Chloride: The starting material reacts with other reagents to form intermediate compounds.
Formation of the Pyrrolidinyl Ring: The intermediate compounds undergo cyclization to form the pyrrolidinyl ring structure.
Vinylation: The final step involves the addition of a vinyl group to the pyrrolidinyl ring.
Chemical Reactions Analysis
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of bivalent ligands for D2/D3 dopamine receptors.
Biology: The compound is involved in the preparation of antimicrobial pyrrolo-isoquinolinones.
Medicine: It is studied as an impurity in the drug Vigabatrin, which is used to treat epilepsy.
Industry: The compound’s unique structure makes it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular processes.
Comparison with Similar Compounds
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Vigabatrin: A drug used to treat epilepsy, which shares structural similarities with the compound.
Pyrrolidinyl Derivatives: Compounds with similar pyrrolidinyl ring structures but different functional groups.
Vinyl-Substituted Compounds: Compounds with vinyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of the pyrrolidinyl ring and vinyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
2512190-67-7 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-(2-ethenyl-5-oxopyrrolidin-1-yl)-4-oxohexanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-9-3-5-11(15)13(9)8-7-10(14)4-6-12(16)17/h2,9H,1,3-8H2,(H,16,17) |
InChI Key |
HJZHGIXQBNKRFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(=O)N1CCC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


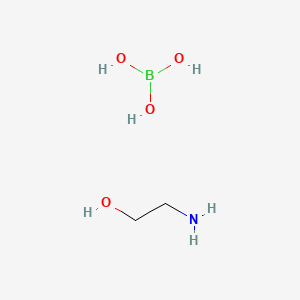

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
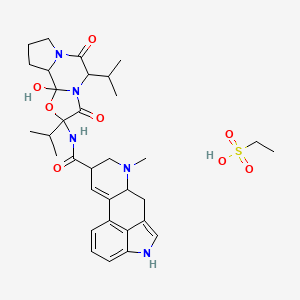
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)

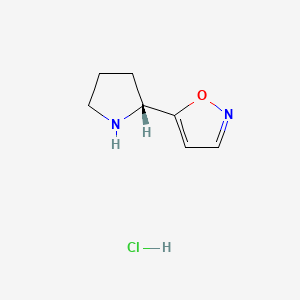

![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
